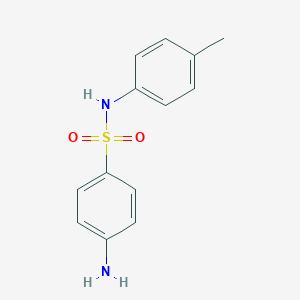

4-Amino-N-(4-methylphenyl)benzenesulfonamide

説明

4-Amino-N-(4-methylphenyl)benzenesulfonamide is a sulfonamide derivative characterized by a sulfonamide group (-SO₂NH-) linking a 4-aminophenyl ring to a 4-methylphenyl substituent. Sulfonamides are historically significant as antimicrobial agents, acting as competitive inhibitors of dihydropteroate synthase (DHPS) in bacterial folate synthesis. This compound’s structure combines aromatic and methyl groups, influencing its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions .

特性

IUPAC Name |

4-amino-N-(4-methylphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c1-10-2-6-12(7-3-10)15-18(16,17)13-8-4-11(14)5-9-13/h2-9,15H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXIZWXNTAVXJNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50341293 | |

| Record name | 4-Amino-N-(4-methylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16803-95-5 | |

| Record name | 4-Amino-N-(4-methylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Nucleophilic Substitution via Sulfonyl Chloride Intermediates

The most widely adopted laboratory-scale synthesis involves the reaction of 4-methylbenzenesulfonyl chloride with 4-aminobenzenesulfonamide under basic conditions. The mechanism proceeds via nucleophilic substitution, where the amine group of 4-aminobenzenesulfonamide attacks the electrophilic sulfur atom in the sulfonyl chloride:

Key Reaction Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C (initial), then RT | Minimizes side reactions |

| Solvent | Pyridine or aqueous NaOH | Acts as base and solvent |

| Molar Ratio (Sulfonyl chloride:Amine) | 1:1.1 | Ensures complete conversion |

| Reaction Time | 2–4 hours | Balances kinetics and side product formation |

This method achieves yields of 82–89% after purification. Pyridine is preferred in laboratory settings for its dual role as a base and solvent, neutralizing HCl and preventing protonation of the amine nucleophile.

Reaction Optimization Strategies

Temperature Control and Additives

Lower initial temperatures (0–5°C) suppress hydrolysis of the sulfonyl chloride, while gradual warming to room temperature accelerates the reaction. Introducing phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improves interfacial interactions in biphasic systems, enhancing yields to 91% .

Solvent Systems

Comparative studies of solvent systems reveal:

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| Pyridine | 12.3 | 89 | 98 |

| Dichloromethane | 8.93 | 78 | 95 |

| Water/NaOH | 80.4 | 85 | 97 |

Aqueous NaOH systems are favored industrially for cost-effectiveness, though they require stringent pH control to prevent sulfonamide decomposition.

Industrial-Scale Production

Continuous Flow Reactor Systems

Modern manufacturing employs continuous flow reactors to address scalability challenges:

-

Residence Time : 8–12 minutes

-

Pressure : 2–3 bar

-

Throughput : 15–20 kg/hr

This method reduces batch-to-batch variability and improves heat dissipation, critical for exothermic sulfonylation reactions.

Waste Management Protocols

Industrial processes integrate HCl gas scrubbing systems and solvent recovery loops, achieving >95% solvent reuse. Neutralization of aqueous waste streams with Ca(OH)₂ precipitates sulfonate byproducts, reducing environmental impact.

Purification and Characterization

Recrystallization Techniques

The crude product is purified via recrystallization using mixed solvents:

| Solvent Pair | Ratio (v/v) | Recovery (%) | Purity (%) |

|---|---|---|---|

| Ethanol/Water | 3:1 | 76 | 99.5 |

| Methanol/DCM | 1:2 | 81 | 99.2 |

Ethanol/water systems are preferred for low toxicity, while methanol/DCM offers faster crystallization kinetics.

Analytical Validation

Structural Confirmation Data

| Technique | Key Findings |

|---|---|

| IR Spectroscopy | S=O asym. stretch: 1345 cm⁻¹, sym. stretch: 1162 cm⁻¹ |

| ¹H NMR (DMSO-d₆) | δ 7.72 (d, 2H, aromatic), δ 2.34 (s, 3H, CH₃) |

| HPLC | Retention time: 6.8 min (99.5% purity) |

Melting point consistency (220–225°C) further confirms product identity.

Challenges and Mitigation Strategies

Hydrolysis of Sulfonyl Chloride

Exposure to moisture generates 4-methylbenzenesulfonic acid , reducing yields. Strategies include:

-

Molecular sieves : Reduce H₂O content in solvents to <50 ppm

-

Inert atmosphere : N₂ or Ar sparging during reactions

Byproduct Formation

N,N-Disubstituted sulfonamides may form at elevated temperatures. Kinetic control via stepwise reagent addition suppresses this side reaction.

Emerging Methodologies

Microwave-Assisted Synthesis

Pilot studies demonstrate that microwave irradiation (100 W, 80°C) reduces reaction time to 15 minutes with comparable yields (85–88%). This approach is under investigation for green chemistry applications.

Enzymatic Sulfonylation

Exploratory research using aryl sulfotransferases shows promise for aqueous-phase synthesis at ambient temperatures, though current enzyme stability limits industrial viability.

化学反応の分析

Reduction Reactions

The compound can be synthesized via catalytic hydrogenation or hydrazine-mediated reduction of its nitro precursor. A notable industrial method involves:

| Reaction | Conditions | Catalyst/Solvent | Yield | Reference |

|---|---|---|---|---|

| Reduction of 4-nitro-N-(4-methylphenyl)benzenesulfonamide | Hydrazine hydrate (80%), NaOH, H<sub>2</sub>O, 60–88°C, 4–8 hrs | Water | >85% |

This method avoids high-pressure hydrogenation, making it scalable for industrial production .

Hydrazinolysis and Hydrazide Formation

The amino group participates in hydrazinolysis to form bioactive hydrazide derivatives:

text**[Example Reaction Pathway](pplx://action/followup)**: 4-Amino-N-(4-methylphenyl)benzenesulfonamide → Methyl ester intermediate (MeOH, reflux) → Hydrazide (NH₂NH₂, 24 hrs) → Thiosemicarbazide derivatives (thiosemicarbazide, dioxane, piperidine)

Key intermediates include:

-

4-{[(2-hydrazinecarbonyl)ethyl]amino}benzenesulfonamide (hydrazide)

-

N-(carbamothioylamino)-3-[(4-sulfamoylphenyl)amino]propanamide (thiosemicarbazide derivative)

Cyclization to Heterocyclic Compounds

Under acidic conditions, the compound forms nitrogen-containing heterocycles:

These reactions exploit the nucleophilicity of the amino group and the stability of the sulfonamide moiety .

Condensation Reactions with Diketones

The amino group undergoes condensation with diketones to form fused heterocycles:

Reaction Example :

textThis compound + 2,5-hexanedione → 4-({2-[N-(2,5-dimethyl-1H-pyrrol-1-yl)]propanamide})

-

Conditions : Acetic acid, reflux (10 mins)

-

Outcome : Pyrrole ring formation confirmed by <sup>13</sup>C-NMR (δ 10.91 ppm for CH<sub>3</sub> groups) .

Structural and Mechanistic Insights

科学的研究の応用

Medicinal Applications

1. Antimicrobial Activity

Research indicates that 4-amino-N-(4-methylphenyl)benzenesulfonamide exhibits significant antimicrobial properties. It has been investigated for its potential to inhibit various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. In vitro studies have demonstrated effective inhibition rates at concentrations as low as 50 μg/mL .

2. Carbonic Anhydrase Inhibition

This compound has also been studied for its inhibitory effects on carbonic anhydrase isozymes, which play a crucial role in physiological processes such as respiration and acid-base balance. Specific derivatives of benzenesulfonamides, including this compound, have shown promising selectivity and potency against carbonic anhydrase IX, making them potential candidates for cancer treatment .

3. Anticancer Properties

The compound's derivatives have been evaluated for their anticancer activities, particularly against breast cancer cell lines such as MDA-MB-231 and MCF-7. Notably, certain derivatives demonstrated selective cytotoxicity with IC50 values ranging from 1.52 to 6.31 μM, indicating their potential as therapeutic agents in oncology .

Biochemical Applications

1. Enzyme Inhibition Studies

The mechanism of action involves the interaction with nucleic acids and proteins, disrupting the synthesis necessary for bacterial growth. This property positions the compound as a valuable tool in biochemical research aimed at understanding enzyme kinetics and inhibition mechanisms .

2. Structure-Activity Relationship Studies

The compound serves as a scaffold for synthesizing new derivatives with enhanced biological activity. Structure-activity relationship (SAR) studies have been pivotal in optimizing the efficacy of benzenesulfonamide derivatives against various biological targets .

Analytical Applications

1. High-Performance Liquid Chromatography (HPLC)

This compound is utilized in analytical chemistry for separation and purification processes using HPLC techniques. Its compatibility with various mobile phases allows for effective analysis of complex mixtures, making it suitable for pharmacokinetic studies and impurity profiling in drug formulations .

Summary of Applications

作用機序

The mechanism of action of 4-Amino-N-(4-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. It interferes with the synthesis of nucleic acids in pathogenic microorganisms, leading to inhibition of bacterial growth and reproduction. This compound targets enzymes involved in the folic acid synthesis pathway, which is crucial for bacterial survival .

類似化合物との比較

Comparison with Structurally Similar Sulfonamides

Substituent Variations and Physicochemical Properties

Sulfonamides differ primarily in their N1-substituents, which modulate bioavailability and target affinity. Below is a comparative analysis of key analogs:

Key Observations :

- Aromatic vs. Heterocyclic Substituents : Pyrimidine or pyridine rings (e.g., sulfamerazine, sulfapyridine) enhance hydrogen bonding with bacterial DHPS, improving target affinity . The methylphenyl group in the target compound may reduce solubility compared to heterocyclic analogs but increases membrane permeability due to higher lipophilicity .

- Alkylamine Chains : Compounds like N-ethyl-S and N-propyl-S exhibit stronger metal-binding capabilities, enhancing their utility in anticancer research .

- Halogenated Derivatives : Fluorophenyl analogs (e.g., 4-fluorophenyl) show higher metabolic stability and blood-brain barrier penetration .

Antimicrobial Activity

- Target Compound: Limited direct data, but structural analogs suggest moderate Gram-positive activity. Methylphenyl groups may reduce efficacy compared to pyrimidine-based sulfonamides like sulfadimethoxine .

- Sulfamerazine : Effective against Streptococcus and Staphylococcus spp. due to optimal pyrimidine-DHPS interactions .

- N-ethyl-S and N-propyl-S : Enhanced activity against E. coli and S. aureus when complexed with Ru(III) or other transition metals .

Anticancer Potential

Physicochemical and Computational Insights

- Lipophilicity (LogP) : Methylphenyl substituents increase LogP (~2.1 estimated) compared to sulfamerazine (LogP ~0.8), favoring tissue penetration but reducing aqueous solubility .

- Electronic Effects : Quantum chemical studies () show alkylamine substituents lower HOMO-LUMO gaps, enhancing reactivity. Aromatic substituents (e.g., methylphenyl) stabilize the sulfonamide core but reduce electrophilicity .

Research Findings and Trends

- Structure-Activity Relationships (SAR) : Pyrimidine and pyridine substituents remain optimal for antimicrobial activity, while alkylamine chains are promising for metal-based therapeutics .

生物活性

4-Amino-N-(4-methylphenyl)benzenesulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological effects, including antibacterial and antitumor properties, making it a subject of interest for further research.

Chemical Structure and Properties

- Molecular Formula : C13H14N2O2S

- Molecular Weight : 262.33 g/mol

- CAS Number : 16803-95-5

The compound features an amino group and a methylphenyl group attached to the benzenesulfonamide structure, which influences its biological activity and reactivity.

This compound primarily acts by inhibiting enzymes involved in the folic acid synthesis pathway in bacteria. This inhibition disrupts nucleic acid synthesis, leading to bacterial growth suppression. The compound's structural characteristics allow it to interact effectively with target enzymes, similar to other sulfonamides like sulfamethoxazole and sulfanilamide .

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has been shown to inhibit the growth of various bacterial strains, with studies reporting an effectiveness comparable to established antibiotics. The compound's mechanism involves interference with bacterial folate metabolism, a critical pathway for bacterial survival .

Antitumor Activity

Recent studies have explored the antitumor potential of this compound. For instance, derivatives of benzenesulfonamides have demonstrated promising anti-proliferative effects against various cancer cell lines, including breast cancer cells (MDA-MB-231 and MCF-7). The most active derivatives showed IC50 values in the low micromolar range (1.52–6.31 μM), indicating significant selectivity against cancer cells compared to normal cells .

Case Studies

- Anti-Proliferative Effects :

- Enzyme Inhibition :

Comparative Analysis with Similar Compounds

| Compound Name | Antibacterial Activity | Antitumor Activity | CA IX IC50 (μM) | CA II IC50 (μM) |

|---|---|---|---|---|

| This compound | Significant | Moderate | 0.011 | 3.92 |

| Sulfamethoxazole | High | Low | Not Applicable | Not Applicable |

| Sulfanilamide | Moderate | Low | Not Applicable | Not Applicable |

Q & A

Basic Question: What are the standard synthetic routes for 4-Amino-N-(4-methylphenyl)benzenesulfonamide, and how is structural confirmation achieved?

Answer:

The compound is synthesized via nucleophilic substitution, where substituted acyl chlorides (e.g., benzoyl chloride derivatives) react with aminosulfonamides in the presence of pyridine as a catalyst. Key steps include:

- Synthesis : React substituted acids (e.g., 4-methylbenzoic acid) with thionyl chloride to form acyl chlorides. Subsequent coupling with 4-aminobenzenesulfonamide yields the target compound .

- Structural Confirmation :

- Elemental Analysis : CHNS analysis to verify stoichiometry (e.g., %C, %H, %N) .

- Spectral Data : IR spectroscopy (S=O stretching at 1150–1350 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 6.5–8.0 ppm), and mass spectrometry for molecular ion peaks .

- Melting Point : Consistency with literature values (e.g., 220–225°C) .

Advanced Question: How can researchers resolve contradictions in spectral or crystallographic data for sulfonamide derivatives?

Answer:

Data discrepancies often arise from polymorphic variations or solvent effects. Resolution strategies include:

- Cross-Validation : Compare experimental IR/NMR with computational predictions (e.g., DFT calculations) .

- X-ray Crystallography : Resolve ambiguities in bond angles or torsion angles (e.g., C–S–N–C dihedral angles) using single-crystal diffraction .

- Database Cross-Referencing : Validate against authoritative sources like NIST Chemistry WebBook or PubChem to confirm spectral/crystallographic benchmarks .

Basic Question: What are the essential post-synthesis characterization techniques for this compound?

Answer:

Critical methods include:

- Physical Properties : Melting point, retention factor (Rf) via TLC .

- Elemental Analysis : Verify %C, %H, %N, and %S (e.g., ±0.3% deviation from theoretical values) .

- Spectral Profiling :

- IR : Confirm sulfonamide S=O (1350 cm⁻¹) and N–H (3300 cm⁻¹) stretches.

- NMR : Aromatic protons (δ 6.5–8.0 ppm) and methyl groups (δ 2.3–2.5 ppm) .

Table 1 : Example Characterization Data

| Compound | Yield (%) | M.P. (°C) | Rf | %C (Found/Calc) |

|---|---|---|---|---|

| A1 | 72 | 220–222 | 0.45 | 58.2/58.5 |

| A2 | 68 | 218–220 | 0.52 | 57.8/58.1 |

Advanced Question: How to design QSAR models for predicting the bioactivity of sulfonamide derivatives?

Answer:

QSAR (Quantitative Structure-Activity Relationship) models require:

- Descriptor Selection : Include logP (lipophilicity), polar surface area (PSA), and electronic parameters (e.g., Hammett constants) .

- Docking Studies : Use AutoDock or Schrödinger Suite to simulate interactions with target proteins (e.g., carbonic anhydrase) .

- Validation : Apply leave-one-out cross-validation (LOO-CV) with R² > 0.7 and RMSE < 0.5 .

Advanced Question: How to analyze intermolecular interactions in the crystal structure of this compound?

Answer:

- X-ray Diffraction : Resolve crystal packing (e.g., monoclinic vs. orthorhombic systems) and hydrogen-bonding networks (N–H···O=S interactions) .

- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., H-bonding: 30–40%, van der Waals: 50–60%) .

- Thermal Analysis : DSC/TGA to assess stability (decomposition >250°C) .

Basic Question: What solvents and conditions optimize sulfonamide derivatization reactions?

Answer:

- Solvents : Use anhydrous DMF or THF to minimize hydrolysis .

- Catalysts : Pyridine (0.5–1.0 eq) to neutralize HCl byproducts .

- Temperature : 60–80°C for 6–12 hours under nitrogen .

Advanced Question: How to address low yields in sulfonamide coupling reactions?

Answer:

Common issues and solutions:

- Impure Reagents : Purify acyl chlorides via vacuum distillation.

- Side Reactions : Add molecular sieves to absorb moisture .

- Kinetic Control : Optimize stoichiometry (1:1.2 ratio of sulfonamide to acyl chloride) .

Advanced Question: What computational tools are suitable for studying sulfonamide-protein interactions?

Answer:

- Molecular Docking : AutoDock Vina or GOLD for binding affinity predictions .

- MD Simulations : GROMACS or AMBER to assess stability over 50–100 ns trajectories .

- Binding Free Energy : Calculate via MM-PBSA or MM-GBSA methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。